Cas no 172089-14-4 (Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 化学的及び物理的性質
名前と識別子
-
- 6,9,12-Trioxa-2,16-diazaeicosanedioicacid, 17-oxo-, 1-(9H-fluoren-9-ylmethyl) ester
- 4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
- FMOC-1-AMINO-4,7,10-TRIOXA-13-TRIDECANAMINE SUCCINIMIC ACID,
- AmbotzFAA1568
- N-Fmoc-N inverted exclamation marka-succinyl-4,7,10-trioxa-1,13-tridecanediamine
- FMOC-TTDS
- FMOC-TTDS-OH
- N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine
- N-(FMOC-13-AMINO-4,7,10-TRIOXA-TRIDECAYL)-SUCCINAMIC ACID
- Fmoc-1-amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
- 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid
- 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl)ester
- FMOC-1-AMINO-4,7,10-TRIOXA-13-TRIDECANAMINE SUCCINIMIC ACID
- N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine 95% (HPLC)
- 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(9H-fluoren-9-ylMethyl) ester
- 6,9,12-Trioxa-2,16-diazaeicosanedioicacid,17-oxo-,1-(9H-fluoren-9-ylmethyl)ester
- 172089-14-4
- DTXSID50589234
- 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oicacid
- N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, 95% (HPLC)
- AB92477
- SCHEMBL4346010
- E70716
- N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
- [N1-(9-Fluorenylmethoxycarbonyl)-1,13-diamino-4,7,10-trioxatridecan-succinamic acid
- 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl)ester
- MFCD05663769
- AS-78390
- J-010793
- AKOS015911265
- 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester
- 3-[(3-{2-[2-(3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPOXY)ETHOXY]ETHOXY}PROPYL)CARBAMOYL]PROPANOIC ACID
- DB-114565
- Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid
-
- MDL: MFCD05663769
- インチ: InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
- InChIKey: VWGYNWSOHMVYGG-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(NCCCOCCOCCOCCCNC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 542.26300
- どういたいしつりょう: 542.26281617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 39
- 回転可能化学結合数: 20
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 132Ų
じっけんとくせい
- PSA: 132.42000
- LogP: 4.11790
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F256160-500mg |
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid |
172089-14-4 | 500mg |
$ 385.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D770043-1g |
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine |
172089-14-4 | 95% | 1g |
$255 | 2024-06-07 | |
Advanced ChemBlocks | P40575-25G |
17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester |
172089-14-4 | 95% | 25G |
$2,835 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228715-1g |
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine, |
172089-14-4 | 1g |
¥910.00 | 2023-09-05 | ||
A2B Chem LLC | AD43515-25g |
Fmoc-ttds-oh |
172089-14-4 | ≥ 98% (HPLC) | 25g |
$2629.00 | 2024-01-03 | |
A2B Chem LLC | AD43515-1g |
Fmoc-ttds-oh |
172089-14-4 | ≥ 98% (HPLC) | 1g |
$151.00 | 2024-04-20 | |
eNovation Chemicals LLC | D770043-5g |
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine |
172089-14-4 | 95% | 5g |
$700 | 2024-06-07 | |
Aaron | AR007DWN-10g |
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine |
172089-14-4 | 95% | 10g |
$1139.00 | 2025-04-06 | |
Key Organics Ltd | AS-78390-1G |
N-Fmoc-N”-succinyl-4,7,10-trioxa-1,13-tridecanediamine |
172089-14-4 | >95% | 1g |
£585.00 | 2025-02-09 | |
Apollo Scientific | BIBP1077-5g |
Fmoc-TTDS |
172089-14-4 | >98% | 5g |
£267.00 | 2025-02-19 |
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acidに関する追加情報
Recent Advances in the Application of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine Succinimic Acid (CAS: 172089-14-4) in Chemical Biology and Pharmaceutical Research
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid (CAS: 172089-14-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its Fmoc-protected amine and triethylene glycol spacer, is widely utilized in peptide synthesis, bioconjugation, and drug delivery systems. Recent studies have highlighted its role in enhancing the solubility, stability, and bioavailability of therapeutic peptides and small molecules, making it a valuable tool for researchers in drug development and biomaterial engineering.
One of the key applications of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid is in the synthesis of peptide-based therapeutics. The triethylene glycol spacer in this compound provides a hydrophilic linker that improves the pharmacokinetic properties of peptide drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of peptide-drug conjugates (PDCs) for targeted cancer therapy. The researchers utilized this compound to link cytotoxic agents to tumor-homing peptides, resulting in enhanced tumor penetration and reduced off-target effects. The study reported a significant improvement in therapeutic efficacy compared to traditional conjugation methods.
In addition to its role in peptide synthesis, Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid has been employed in the design of novel biomaterials. A recent publication in Biomaterials Science highlighted its use in creating hydrogels with tunable mechanical properties for tissue engineering applications. The compound's ability to form stable cross-links with other functional groups enabled the development of hydrogels that mimic the extracellular matrix, promoting cell adhesion and proliferation. This advancement holds promise for regenerative medicine and wound healing applications.
Furthermore, the compound's unique chemical structure has been leveraged in the development of diagnostic tools. A 2024 study in Analytical Chemistry reported the use of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid as a linker for fluorescent probes in bioimaging. The researchers found that the triethylene glycol spacer minimized nonspecific binding and improved the signal-to-noise ratio in live-cell imaging experiments. This innovation opens new avenues for real-time monitoring of cellular processes and disease progression.
Despite these advancements, challenges remain in the large-scale production and purification of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity. A 2023 study in Organic Process Research & Development proposed a scalable synthesis route that reduces the use of hazardous reagents and simplifies purification steps. These improvements are expected to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid (CAS: 172089-14-4) continues to play a pivotal role in advancing research in chemical biology and pharmaceutical sciences. Its versatility in peptide synthesis, biomaterial design, and diagnostic applications underscores its importance as a research tool. Future studies are likely to explore its potential in emerging fields such as personalized medicine and nanotechnology, further expanding its impact on the life sciences.
172089-14-4 (Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid) 関連製品
- 116821-47-7(Fmoc-4-aminobutanoic Acid)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)
- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 1803910-09-9(4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)
- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)




